

Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Amino-2-methoxy-4-picoline**, also known as 6-methoxy-4-methylpyridin-3-amine. The information presented herein is crucial for the identification, characterization, and quality control of this pyridine derivative, which holds potential in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of **5-Amino-2-methoxy-4-picoline** (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol) is supported by a combination of spectroscopic techniques. While a complete, unified dataset from a single source is not readily available in the public domain, the following tables compile the expected and reported spectral characteristics based on analogous compounds and general spectroscopic principles.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Multiplicity
H-3	6.8 - 7.2	112 - 115	Singlet
H-6	~7.5	~140	Singlet
-OCH ₃	3.8 - 4.0	53 - 56	Singlet
-CH ₃	2.1 - 2.5	18 - 22	Singlet
-NH ₂	Variable (broad)	-	Singlet
C-2	-	~158	-
C-4	-	~136	-
C-5	-	~132	-

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3060	Medium - Strong	N-H stretching (asymmetric and symmetric) of primary amine
3100 - 3050	Strong	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (-CH ₃ , -OCH ₃)
1620 - 1580	Medium - Strong	N-H bending (scissoring) and C=C/C=N ring stretching
1500 - 1400	Medium - Strong	Aromatic ring stretching
1250 - 1000	Strong	C-O stretching (aryl-alkyl ether)
900 - 650	Medium - Strong	Out-of-plane C-H bending

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
138	High	$[M]^+$ (Molecular Ion)
107	High (often base peak)	$[M - OCH_3]^+$

High-resolution mass spectrometry provides an exact mass of the molecular ion at 138.079315 atomic mass units, confirming the molecular formula $C_7H_{10}N_2O$.[\[1\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for the structural elucidation of **5-Amino-2-methoxy-4-picoline**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-Amino-2-methoxy-4-picoline**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Amino-2-methoxy-4-picoline**.

Methodology (Attenuated Total Reflectance - ATR):

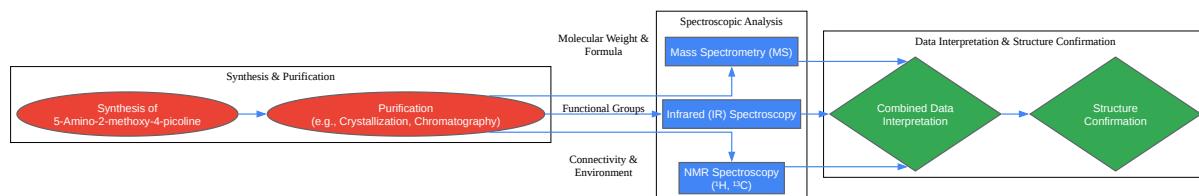
- Sample Preparation:
 - Place a small amount of the solid **5-Amino-2-methoxy-4-picoline** sample directly onto the ATR crystal.
- Instrumentation:
 - A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the ATR crystal.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

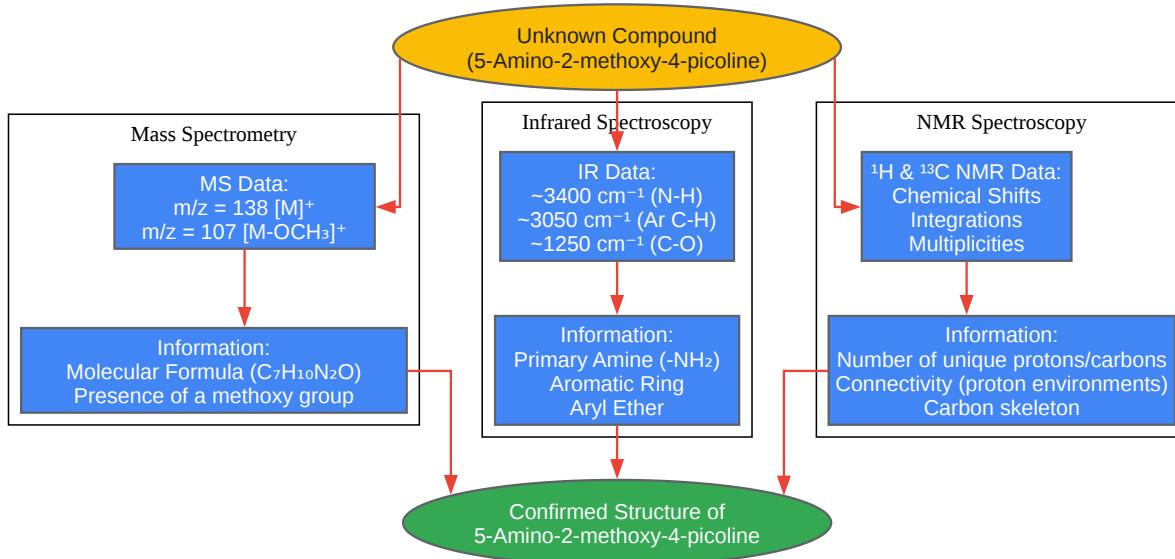
Objective: To determine the molecular weight and fragmentation pattern of **5-Amino-2-methoxy-4-picoline**.

Methodology (Electron Ionization - EI):


- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[M]^+$).
- Mass Analysis:

- The molecular ion and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information. For **5-Amino-2-methoxy-4-picoline**, the loss of the methoxy group ($\text{CH}_3\text{O}\bullet$, 31 Da) is a characteristic fragmentation pathway, leading to a prominent peak at m/z 107.[[1](#)]


Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **5-Amino-2-methoxy-4-picoline** and the relationship between the different spectroscopic techniques in structure elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-Amino-2-methoxy-4-picoline**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data in the structure elucidation of **5-Amino-2-methoxy-4-picoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295932#spectroscopic-data-of-5-amino-2-methoxy-4-picoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com